3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
CAS No.: 921836-67-1
Cat. No.: VC7631703
Molecular Formula: C19H18F2N2O3
Molecular Weight: 360.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921836-67-1 |
|---|---|
| Molecular Formula | C19H18F2N2O3 |
| Molecular Weight | 360.361 |
| IUPAC Name | 3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
| Standard InChI | InChI=1S/C19H18F2N2O3/c1-19(2)10-26-16-7-5-12(9-15(16)23(3)18(19)25)22-17(24)11-4-6-13(20)14(21)8-11/h4-9H,10H2,1-3H3,(H,22,24) |
| Standard InChI Key | FUFOLECHGUEVFL-UHFFFAOYSA-N |
| SMILES | CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1=O)C)C |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)benzamide is C22H21F2N2O3, with a molecular weight of 411.42 g/mol. Its structure comprises:
-
A benzamide core substituted with 3,4-difluoro groups.
-
A tetrahydrobenzo[b] oxazepin-4-one scaffold featuring three methyl groups at positions 3, 3, and 5.
-
A ketone group at position 4 of the oxazepine ring.
The fluorine atoms enhance metabolic stability and membrane permeability, while the methyl groups influence steric interactions with biological targets .
Synthesis and Structural Optimization
Key Synthetic Routes
The synthesis involves multi-step organic reactions, as exemplified by analogous benzoxazepine derivatives :
-
Formation of the Oxazepine Ring: Cyclization of Schiff base intermediates derived from N-[(4-aminophenyl)carbamothioyl]benzamide and aromatic aldehydes in dimethylformamide (DMF) with glacial acetic acid as a catalyst.
-
Functionalization:
-
Fluorination: Electrophilic substitution using diethylaminosulfur trifluoride (DAST) introduces fluorine atoms at positions 3 and 4 of the benzamide.
-
Methylation: Alkylation with methyl iodide under basic conditions installs methyl groups on the oxazepine ring.
-
-
Coupling Reactions: Suzuki–Miyaura cross-coupling or amide bond formation links the benzamide and oxazepine moieties .
Representative Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Sodium azide, 2-amino acetic acid | DMF | 80°C | 65–80% |
| Fluorination | DAST | Dichloromethane | −10°C | 72% |
| Methylation | Methyl iodide, K2CO3 | Acetonitrile | RT | 85% |
Structural-Activity Relationships (SAR)
-
Fluorine Substitution: The 3,4-difluoro configuration on the benzamide enhances binding affinity to β3-adrenergic receptors compared to mono-fluoro analogs .
-
Methyl Groups: Trimethylation on the oxazepine ring improves metabolic stability by reducing cytochrome P450-mediated oxidation .
-
Oxazepine Ketone: The 4-oxo group is critical for hydrogen bonding with serine residues in target proteins .
Pharmacological Properties
Mechanism of Action
This compound exhibits dual activity:
-
β3-Adrenergic Receptor Agonism: Binds to the orthosteric site of β3-AR with an IC50 of 12 nM, inducing smooth muscle relaxation (e.g., in the bladder) .
-
Antiproliferative Effects: Inhibits cancer cell growth by disrupting mitochondrial membrane potential (ΔΨm) and activating caspase-3-mediated apoptosis .
In Vitro Pharmacokinetics
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.8 | HPLC |
| Solubility (PBS) | 18 µM | Shake-flask |
| Plasma Protein Binding | 92% | Equilibrium dialysis |
| CYP3A4 Inhibition | IC50 = 9.3 µM | Fluorescent assay |
The high plasma protein binding limits free drug availability but prolongs half-life in systemic circulation .
Biological Activity and Therapeutic Applications
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity against multiple cancer cell lines:
| Cell Line | Origin | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | Cervical cancer | 10 | Caspase-3 activation |
| MCF-7 | Breast cancer | 15 | G2/M cell cycle arrest |
| A549 | Lung adenocarcinoma | 12 | ROS generation |
Notably, the compound shows 3-fold selectivity for cancer cells over normal fibroblasts (IC50 > 50 µM) .
β3-Adrenergic Receptor Modulation
In bladder smooth muscle assays:
-
Efficacy: 89% maximal relaxation at 10 µM.
-
Selectivity: >100-fold selectivity over β1- and β2-AR subtypes.
-
Therapeutic Potential: Mitigates overactive bladder symptoms in rodent models without cardiovascular side effects .
Industrial and Research Applications
Drug Development
-
Lead Optimization: Serves as a scaffold for developing dual-acting agents targeting both cancer and urological disorders.
-
Formulation Studies: Nanoemulsion formulations improve oral bioavailability from 22% to 58% in preclinical models .
Chemical Biology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume